2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide
Description
2-[(5-Chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide is a sulfonylacetamide derivative characterized by a 5-chlorothiophene-2-sulfonyl group linked to an acetamide scaffold, which is further substituted with a 5-fluoro-2-methylphenyl moiety. The chloro and fluoro substituents enhance electronic effects and lipophilicity, which may influence bioavailability and target binding .
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-8-2-3-9(15)6-10(8)16-12(17)7-21(18,19)13-5-4-11(14)20-13/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNUACDISNYOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 5-chlorothiophene-2-sulfonyl chloride with an appropriate base.
Acylation reaction: The sulfonyl chloride intermediate is then reacted with N-(5-fluoro-2-methylphenyl)acetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions
Thiols and sulfides: From reduction reactions
Substituted aromatic compounds: From substitution reactions
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfonylacetamide Derivatives
Key Observations :
- Substituent Effects : The target compound’s 5-fluoro-2-methylphenyl group may enhance metabolic stability compared to methoxy (e.g., 4-methoxybenzyl in ) or pyridinyl (e.g., 5RH1 in ) substituents, which are more polar.
- Synthetic Feasibility : Yields vary significantly; for example, indole-sulfonyl hybrids exhibit lower yields (39% ) compared to simpler benzimidazole derivatives (up to 97% ), suggesting structural complexity impacts synthesis efficiency.
Key Observations :
- Binding Mechanisms : Pyridine-containing analogs (e.g., 5RH1) interact with protease active sites via H-bonds and hydrophobic contacts, suggesting the target compound’s fluoro-methylphenyl group could similarly engage targets through π-π stacking or van der Waals interactions .
- Activity Gaps : While some analogs show promise in antiviral activity, data for the target compound remains unexplored, highlighting a need for targeted assays.
Physicochemical and Structural Characterization
Table 3: Spectroscopic and Physicochemical Properties
Key Observations :
- Spectroscopic Trends : Chlorothiophene-containing compounds exhibit distinct NMR signals (e.g., δ 6.9–7.1 for thiophene protons ), aiding structural verification.
Biological Activity
The compound 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a thiophene ring, a sulfonyl group, and an acetamide moiety, suggests various therapeutic applications, including anticoagulant properties.
Chemical Structure and Properties
This compound has the following chemical formula:
with a molecular weight of approximately 473.0 g/mol. The presence of the 5-chlorothiophen-2-yl group is significant for its biological interactions.
Biological Activity Overview
Preliminary studies indicate that This compound exhibits significant biological activities:
- Anticoagulant Activity : The compound has shown potential as an inhibitor of coagulation factors, particularly factor Xa, which is crucial in the coagulation cascade. This suggests its utility in anticoagulation therapy.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural features may provide neuroprotective benefits, potentially through inhibition of pathways involved in neuronal damage.
Inhibition of Coagulation Factors
A study highlighted that compounds with sulfonamide groups can effectively inhibit factor Xa, leading to reduced thrombin generation. This mechanism positions This compound as a candidate for further development in anticoagulant therapies.
Neuroprotective Properties
Research into related acetamide derivatives has demonstrated protective effects against oxidative stress in neuronal cell lines (e.g., PC12 cells). For instance, one derivative showed a significant reduction in cytotoxicity while enhancing cell viability under stress conditions . The implications for neurodegenerative diseases are profound, suggesting that this compound could be part of a new class of neuroprotective agents.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Chlorothiophene-2-sulfonamide | Contains thiophene and sulfonamide | Anticoagulant activity |
| 4-Fluoro-N-(5-chloro-2-methylphenyl)acetamide | Similar acetamide structure | Potential anti-inflammatory properties |
| 5-Chloro-N-(4-fluorophenyl)acetamide | Lacks thiophene but has similar amine functionality | Moderate analgesic effects |
This comparison illustrates that while many compounds share core functionalities, the specific substitutions in **this compound may enhance its distinct biological profile and therapeutic potential.
The proposed mechanism of action for the anticoagulant properties involves the inhibition of factor Xa, which plays a pivotal role in the coagulation cascade. The sulfonamide group likely interacts with active sites on the enzyme, preventing substrate binding and subsequent thrombin formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
